Benzal chloride
Description
Historical Context of Benzal Chloride Synthesis and Initial Applications
The first documented synthesis of this compound occurred in 1848, accomplished by French chemist Auguste Cahours, who produced the compound by reacting benzaldehyde (B42025) with phosphorus pentachloride. chemcess.com This initial synthesis marked an important step in the study of chlorinated aromatic hydrocarbons.
Industrially, this compound is manufactured via the gas-phase photochemical reaction of toluene (B28343) with chlorine. alliedmarketresearch.com This process is a stepwise chlorination, where toluene is first converted to benzyl (B1604629) chloride, which is then further chlorinated to yield this compound. wikipedia.org If the reaction continues, it results in the formation of benzotrichloride. wikipedia.org
The primary initial and ongoing application of this compound is as a precursor for the synthesis of benzaldehyde and cinnamic acid. wikipedia.orgchemcess.comcollegedunia.com Its utility in these conversions established its role as a valuable intermediate in the chemical industry. The economic advantage of using this compound is particularly notable for manufacturers who obtain it as a by-product from the production of benzyl chloride. google.com
Significance of this compound as a Chemical Intermediate
The principal importance of this compound lies in its function as an intermediate for synthesizing other valuable organic compounds, most notably benzaldehyde and cinnamic acid. chemcess.com
Synthesis of Benzaldehyde: A major industrial application of this compound is its conversion to benzaldehyde, a compound widely used in the flavor and fragrance industry. vynova-group.com This transformation is achieved through hydrolysis, a reaction that can be carried out with water at elevated temperatures, often in the presence of acidic or alkaline agents. chemcess.comgoogle.com The reaction involves replacing the two chlorine atoms with a single oxygen atom to form an aldehyde group. wikipedia.org This method is a common commercial route for producing benzaldehyde. doubtnut.com
Reaction for Benzaldehyde Synthesis
| Reactant | Reagent | Product |
|---|---|---|
| This compound (C₆H₅CHCl₂) | Water (H₂O) | Benzaldehyde (C₆H₅CHO) + Hydrochloric Acid (HCl) |
Synthesis of Cinnamic Acid: this compound is also a key starting material for producing cinnamic acid, an organic compound used in flavorings, synthetic indigo, and some pharmaceuticals. collegedunia.comwikipedia.org One commercial process involves the condensation of this compound with anhydrous sodium acetate (B1210297) at high temperatures (180° to 200° C). google.com This reaction is followed by acid hydrolysis to yield cinnamic acid. collegedunia.com
Reaction for Cinnamic Acid Synthesis
| Reactant | Reagents | Product |
|---|---|---|
| This compound (C₆H₅CHCl₂) | 1. Sodium Acetate 2. Acid Hydrolysis | Cinnamic Acid (C₆H₅-CH=CH-COOH) |
Beyond these two major applications, this compound can be used to synthesize other compounds. For instance, its reaction with sodium metal results in the formation of stilbene. chemcess.com The versatility of this compound in these synthetic routes underscores its significance as a foundational chemical intermediate.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dichloromethylbenzene | |
|---|---|---|
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InChI |
InChI=1S/C7H6Cl2/c8-7(9)6-4-2-1-3-5-6/h1-5,7H | |
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InChI Key |
CAHQGWAXKLQREW-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=CC=C(C=C1)C(Cl)Cl | |
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Molecular Formula |
C7H6Cl2, Array | |
| Record name | BENZYLIDENE CHLORIDE | |
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DSSTOX Substance ID |
DTXSID6025014 | |
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Molecular Weight |
161.03 g/mol | |
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Physical Description |
Benzylidene chloride appears as a colorless oily liquid with a faint aromatic odor. Insoluble in water and denser than water. Strongly irritates skin and eyes. Used to manufacture dyes., Liquid, Very refractive liquid; fumes in air; pungent odor; [Merck Index] Colorless liquid; [MSDSonline], COLOURLESS LIQUID WITH PUNGENT ODOUR. | |
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Boiling Point |
401 °F at 760 mmHg (EPA, 1998), 205 °C | |
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Flash Point |
198 °F (NTP, 1992), 93 °C, 93 °C c.c. | |
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Solubility |
less than 1 mg/mL at 63 °F (NTP, 1992), INSOL IN WATER, SOL IN DILUTE ALKALI, > 10% in ethanol, > 10% in ether, Soluble in most org solvents., Solubility in water: none | |
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Density |
1.26 (EPA, 1998) - Denser than water; will sink, 1.26, Relative density (water = 1): 1.26 | |
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Vapor Density |
5.6 (technical grade) (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
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Vapor Pressure |
1 mmHg at 95.72 °F (EPA, 1998), 0.47 [mmHg], 1 MM HG AT 35.4 °C, Vapor pressure, kPa at 35.4 °C: 0.13 | |
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Impurities |
Benzyl chloride, benzaldehyde, benzoic acid, and benzotrichloride are impurities. | |
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Color/Form |
COLORLESS OILY LIQUID | |
CAS No. |
98-87-3, 29797-40-8 | |
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Melting Point |
2.48 °F (EPA, 1998), -16.4 °C, -17 °C | |
| Record name | BENZYLIDENE CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2606 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | BENZAL CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5322 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BENZAL CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0101 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Synthetic Methodologies and Industrial Production of Benzal Chloride
Free-Radical Chlorination of Toluene (B28343) for Benzal Chloride Synthesis
The principal industrial method for producing this compound is the free-radical chlorination of toluene. researchgate.netgrandviewresearch.com This process involves the reaction of toluene with chlorine in the presence of light or a radical initiator. researchgate.netvedantu.com The reaction proceeds through a free-radical chain mechanism where chlorine radicals are generated and subsequently react with the methyl group of toluene.
The reaction can be broken down into three main stages: initiation, propagation, and termination.
Initiation: The process begins with the homolytic cleavage of a chlorine molecule (Cl₂) to form two chlorine radicals (Cl•). This step is typically initiated by ultraviolet (UV) light.
Propagation: A chlorine radical then abstracts a hydrogen atom from the methyl group of toluene, forming a benzyl (B1604629) radical and hydrogen chloride (HCl). The benzyl radical is stabilized by the delocalization of the unpaired electron into the benzene (B151609) ring. This benzyl radical then reacts with another molecule of chlorine to form benzyl chloride and a new chlorine radical, which continues the chain reaction. Further chlorination of benzyl chloride leads to the formation of this compound, and subsequently benzotrichloride.
Termination: The reaction ceases when two radicals combine.
Table 1: Products of Toluene Chlorination
| Compound | Formula | Description |
| Benzyl Chloride | C₆H₅CH₂Cl | An intermediate product in the synthesis of this compound. |
| This compound | C₆H₅CHCl₂ | The target product of the reaction. |
| Benzotrichloride | C₆H₅CCl₃ | A byproduct formed from further chlorination. |
| Chlorotoluene | C₇H₇Cl | A byproduct from ring chlorination. |
Global Industrial Production Landscape of this compound
The industrial production of this compound is globally distributed, with significant manufacturing capacities located in various regions to serve key markets. windows.net The demand for this compound is driven by its use as an intermediate in the synthesis of other chemicals, particularly benzaldehyde (B42025), which has applications in the fragrance, flavor, pharmaceutical, and agrochemical industries. researchgate.netimarcgroup.com The Asia-Pacific region, particularly China and India, represents a major hub for the production and consumption of this compound and its derivatives, driven by the rapid growth of their chemical and pharmaceutical sectors. fortunebusinessinsights.comskyquestt.comchemanalyst.com
Belgium: Belgium is a notable producer of this compound and its derivatives within Europe. Companies in Belgium are involved in the production of chlorinated toluenes, including this compound. For instance, Valtris Specialty Chemicals has production facilities in Tessenderlo, Belgium, where they manufacture a portfolio of chlorinated toluene derivatives. valtris.comchemxplore.comvaltris.com These facilities have seen expansions to increase the production capacity of related chemicals like benzaldehyde and benzoyl chloride, which are downstream products of this compound. valtris.comchemxplore.com The production in this region caters to various end-markets, including pharmaceuticals, agrochemicals, and coatings. valtris.com
Japan: Japan also plays a role in the global production of benzyl chloride and its derivatives. windows.netoecd.org Several chemical companies in Japan manufacture these compounds. For example, companies like Junsei Chemical Co., Ltd. and Nippon Light Metal Co., Ltd. are listed as manufacturers of benzoyl chloride, a derivative of benzotrichloride, indicating a broader capability in the chlorination of toluene. metoree.com The production in Japan serves both its domestic market and international exports. volza.com In 1993, the production volume of benzyl chloride in Japan was approximately 7,700 tonnes per year. oecd.org
Advanced Chemical Reactivity and Mechanistic Investigations of Benzal Chloride
Hydrolytic Reaction Pathways of Benzal Chloride
The hydrolysis of this compound is a primary industrial route to produce benzaldehyde (B42025), a key flavoring agent and chemical intermediate. wikipedia.orgresearchgate.netchemcess.com This conversion can be achieved under both alkaline and acidic conditions. chemcess.comchemcess.com
Conversion to Benzaldehyde via Hydrolysis
The hydrolysis of this compound to benzaldehyde involves the replacement of the two chlorine atoms with hydroxyl groups, which then rapidly loses a molecule of water to form the aldehyde. askfilo.comembibe.com The reaction proceeds through a geminal diol intermediate which is typically unstable. embibe.com
Alkaline Hydrolysis:
C₆H₅CHCl₂ + H₂O → C₆H₅CHO + 2 HCl wikipedia.org
The rate of hydrolysis for side-chain chlorinated toluenes follows the order: benzyl (B1604629) chloride < this compound < benzotrichloride. sciencemadness.org
Acidic Hydrolysis:
Acid-catalyzed hydrolysis provides a high-yield pathway to benzaldehyde, often exceeding 90%. chemcess.comresearchgate.net This method uses acids or metal salts as catalysts. chemcess.com A patented process describes the hydrolysis of this compound at 100° to 200° C using aqueous hydrochloric acid (10 to 35 percent by weight) with a 10 to 25-fold stoichiometric excess of water, without the need for another catalyst. google.com This process is noted for producing high-purity benzaldehyde and recoverable hydrogen chloride. chemcess.comgoogle.com Metal salts, such as those of iron or zinc, can also catalyze this hydrolysis. chemcess.com It has been demonstrated that strong-acid catalyzed hydrolysis with 25% HCl can achieve a 94% yield of benzaldehyde. sciencemadness.org
| Hydrolysis Method | Catalyst/Reagent | Temperature (°C) | Yield (%) | Notes |
| Alkaline Hydrolysis | Sodium Carbonate (15% solution) | ~138 | - | Minimizes side reactions. chemcess.com |
| Acidic Hydrolysis | Hydrochloric Acid (25%) | Reflux | 94 | High yield reported. sciencemadness.org |
| Acidic Hydrolysis | Aqueous HCl (10-35%) | 100 - 200 | >90 | High purity product. chemcess.comgoogle.com |
| Acidic Hydrolysis | Metal Salts (Fe or Zn) | - | - | Catalyst activity can be reduced by water accumulation. chemcess.com |
Electrophilic Aromatic Substitution Reactions of this compound
The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution, although the dichloromethyl group influences the reaction's regioselectivity and rate. Reaction conditions for both chlorination and nitration of the aromatic ring have been investigated. researchgate.netresearchgate.net
Research on Aromatic Ring Chlorination Conditions
The chlorination of the aromatic ring of this compound can be achieved in the presence of Lewis acids, leading to the formation of isomeric chlorobenzal chlorides. chemcess.com The specific conditions, such as the choice of catalyst and temperature, are crucial for controlling the reaction and the resulting isomer distribution.
Studies on Nitration Reaction Conditions
The nitration of the aromatic ring in chlorinated toluenes, including this compound, has been studied. researchgate.netresearchgate.net Generally, nitration is carried out using a mixture of concentrated nitric and sulfuric acids. uomustansiriyah.edu.iq The electrophile in this reaction is the nitronium ion (NO₂⁺). uomustansiriyah.edu.iq For related compounds like benzyl chloride, specific conditions have been explored to achieve high yields and selectivity. For instance, nitration of benzyl chloride with nitric acid in the presence of Nb₂O₅ at 0-5°C yielded mononitro products with high para selectivity. dissertationtopic.netglobethesis.com Another study used urea (B33335) nitrate (B79036) in sulfuric acid at 25°C for 24 hours, also resulting in high yield and para selectivity for the nitration of benzyl chloride. dissertationtopic.netglobethesis.com While these studies focus on benzyl chloride, the principles are relevant to the nitration of this compound.
| Reactant | Nitrating Agent | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Selectivity |
| Benzyl Chloride | HNO₃ | Nb₂O₅ | 0-5 | 1.5 | 94 | 77-80% para |
| Benzyl Chloride | Urea Nitrate | H₂SO₄ | 25 | 24 | 98 | 90% para |
Applications of Benzal Chloride in Industrial Organic Synthesis
Role as a Key Precursor for Fine Chemical Production
The primary industrial application of benzal chloride is its role as a starting material for the synthesis of other commercially significant chemicals. Its conversion into benzaldehyde (B42025) and cinnamic acid highlights its importance in organic synthesis.
The hydrolysis of this compound is a significant industrial route for the production of benzaldehyde. chemcess.com Benzaldehyde is a key compound used extensively as a flavoring agent, an odorant, and a precursor in the synthesis of other organic compounds. wikipedia.org The process can be carried out under either acidic or alkaline conditions, though acid-catalyzed hydrolysis is often favored due to higher yields. chemcess.com
In this reaction, this compound reacts with water, substituting the two chlorine atoms with a single oxygen atom to form an aldehyde group.
Acid Hydrolysis: This method can produce benzaldehyde with high yields, often exceeding 90%. chemcess.com A patented process involves heating this compound with an excess of aqueous hydrochloric acid at temperatures between 100°C and 200°C. google.com This approach is noted for producing high-purity benzaldehyde, as it avoids the use of other catalysts that might contaminate the final product. google.com Another report cites a 94% yield using a strong-acid catalyzed hydrolysis with 25% hydrochloric acid. sciencemadness.org
Vapor-Phase Hydrolysis: An innovative continuous process involves the hydrolysis of this compound in the vapor phase at high temperatures. chemcess.com When catalyzed by acid-treated activated carbon or certain metal chlorides or sulfates, this method can achieve a benzaldehyde yield as high as 97%. chemcess.com A similar process utilizes a silicon dioxide or aluminum oxide catalyst at 300°C. chemcess.com
| Synthesis Method | Catalyst/Conditions | Reported Yield |
| Acid Hydrolysis | 10-35% Aqueous HCl, 100-200°C | >90% chemcess.comgoogle.com |
| Strong-Acid Hydrolysis | 25% HCl | 94% sciencemadness.org |
| Vapor-Phase Hydrolysis | Acid-treated activated carbon / Metal salts | 97% chemcess.com |
| Vapor-Phase Hydrolysis | Silicon dioxide / Aluminum oxide, 300°C | Not specified chemcess.com |
This compound is also a direct precursor in one of the commercial routes to produce cinnamic acid, an unsaturated carboxylic acid used in flavorings, synthetic indigo, and pharmaceuticals. google.comwikipedia.org This method involves the condensation of this compound with an alkali metal acetate (B1210297), typically sodium acetate, followed by acid hydrolysis. wikipedia.orgcollegedunia.com This route is particularly economical for manufacturers who produce this compound as a by-product. google.com
The traditional version of this reaction required harsh conditions, such as temperatures of 180°C to 200°C and high pressures, which often resulted in the formation of undesirable tarry by-products. google.com Modern improvements to this process have focused on the use of catalysts to allow for milder reaction conditions. For instance, using an amine catalyst like pyridine (B92270) or quinoline (B57606) allows the reaction to proceed at normal pressure. google.com
Another pathway to cinnamic acid is via the Perkin reaction, which is considered the oldest commercial route. wikipedia.org This reaction uses benzaldehyde, which, as detailed above, is readily synthesized from this compound. wikipedia.org The Perkin reaction involves the condensation of benzaldehyde with acetic anhydride (B1165640) in the presence of a weak base like sodium acetate. wikipedia.org
| Synthesis Method | Reactants & Catalyst/Conditions | Reported Yield |
| Direct Condensation | This compound, Anhydrous potassium acetate, Pyridine catalyst, Tetralin diluent, 175°C for 16 hours | 17% google.com |
| Direct Condensation | This compound, Anhydrous potassium & sodium acetate, TMEDA catalyst, Mineral oil diluent, 175-180°C for 22 hours | 34% google.com |
| Perkin Reaction | Benzaldehyde, Acetic Anhydride, Sodium Acetate | Not specified in context |
Toxicological and Environmental Impact Research on Benzal Chloride
Mechanistic Toxicology Studies
Research into the carcinogenic potential of benzal chloride has provided evidence of its ability to induce tumor formation in animal models. The International Agency for Research on Cancer (IARC) has concluded that there is limited evidence for the carcinogenicity of this compound in experimental animals. nih.gov
One significant study investigated the effects of this compound when applied to the skin of female ICR mice. oecd.org In this experiment, the application of this compound led to the development of skin cancers. oecd.org After a 50-week dosing period, a notable incidence of squamous cell carcinomas and fibrosarcomas of the skin was observed in the treated group. who.int Specifically, the incidence of skin cancers in mice treated with this compound was 58%. oecd.org In contrast, no skin tumors were observed in the control group. who.int
In another experiment reported as part of a combined study, female mice were treated by skin application with a total dose of approximately 289 mg of this compound over 50 weeks. who.int By week 82, nine out of the 19 treated mice had developed squamous cell carcinomas of the skin, and two had skin fibrosarcomas. who.int
| Test System | Strain/Species | Route of Administration | Tumor Type | Incidence in Treated Group | Incidence in Control Group |
|---|---|---|---|---|---|
| Skin Painting | Female ICR Mouse | Dermal | Skin Cancers (Squamous Cell Carcinomas) | 58% | Not Reported |
| Skin Painting | Female Mouse | Dermal | Squamous Cell Carcinomas of the Skin | 9/19 | 0/20 |
| Skin Painting | Female Mouse | Dermal | Skin Fibrosarcomas | 2/19 | 0/20 |
This compound has been evaluated for its mutagenic properties in various in vitro systems, with studies indicating its potential to induce genetic mutations, particularly in bacterial assays. Research has shown that this compound can cause DNA damage and mutations in bacteria. who.int
Investigations using the Bacillus subtilis rec-assay, a test that detects DNA-damaging potential, have yielded positive results for this compound. The compound's activity in this assay suggests it can induce repairable DNA damage.
In bacterial reverse mutation assays, commonly known as the Ames test, this compound has demonstrated mutagenic activity. who.int Its mutagenic effects were observed to be dependent on metabolic activation in several strains of Escherichia coli and Salmonella. This indicates that metabolites of this compound may be responsible for its mutagenic properties in these systems.
| Assay Type | Test Organism | Metabolic Activation (S9) | Result |
|---|---|---|---|
| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium | With S9 | Positive |
| Bacterial Reverse Mutation Assay (Ames Test) | Escherichia coli | With S9 | Positive |
| Rec-Assay | Bacillus subtilis | Not Applicable | Positive |
Q & A
Q. Safety Protocol Example :
Equip labs with emergency showers/eyewash stations .
Prohibit food/drink in workspaces to prevent ingestion .
Advanced: How does this compound’s environmental persistence influence waste disposal protocols?
- Detection : Found in surface waters at trace levels (ng/L) .
- Disposal : Neutralize with alkaline solutions (e.g., NaOH) to convert to benzaldehyde, followed by incineration .
Regulatory Note : Follow EPA guidelines for hazardous waste (D003 code for chlorinated organics) .
Methodological: What analytical techniques validate this compound purity post-synthesis?
- GC-MS : Quantify residual toluene or benzotrichloride impurities .
- FTIR : Confirm functional groups (C-Cl stretch at 750 cm⁻¹) .
- Recrystallization : Purify using hexane/ethyl acetate mixtures (yield: 85–95%) .
Data Interpretation : Purity >98% is critical for reproducible reaction outcomes in peptide synthesis .
Advanced: How do conflicting mutagenicity data inform this compound’s genotoxicity profile?
- Positive Results : Mutagenic in Bacillus subtilis rec-assay and Salmonella TA100 (with metabolic activation) .
- Negative Results : No micronuclei formation in mammalian cells .
Research Implications : Use metabolic activation (S9 mix) in Ames tests. Combine with comet assays for mammalian genotoxicity screening .
Basic: What personal protective equipment (PPE) is mandatory for this compound handling?
- Respiratory : NIOSH-approved APR (air-purifying respirator) with acid gas cartridges .
- Gloves : Nitrile or neoprene (avoid latex; permeability >30 min) .
- Eye Protection : Indirect-vent goggles + face shield .
Training : Mandatory annual PPE fit-testing and decontamination drills .
Advanced: What are the methodological challenges in detecting this compound in environmental samples?
- Low Stability : Rapid hydrolysis in water (t½ = 2–4 hours) requires immediate stabilization with NaHCO₃ .
- Detection Limits : GC-ECD achieves 0.1 µg/L detection; cross-validate with LC-MS/MS .
Field Application : Use solid-phase extraction (SPE) with C18 cartridges for pre-concentration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
